molecular formula C12H6FN3O2 B12826030 3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile

3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile

Cat. No.: B12826030
M. Wt: 243.19 g/mol
InChI Key: UZGKOOOMEXFZLC-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an isonicotinonitrile moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile typically involves the reaction of 3-fluoro-4-nitroaniline with isonicotinonitrile under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydride).

    Coupling Reactions: Aryl halides, palladium catalysts, bases (e.g., potassium carbonate).

Major Products

    Reduction: 3-(3-Amino-4-nitrophenyl)isonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups allows the compound to engage in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitrophenol
  • 4-Fluoro-3-nitrobenzonitrile
  • 4-Fluoro-3-nitrophenyl isocyanate

Uniqueness

3-(3-Fluoro-4-nitrophenyl)isonicotinonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both fluoro and nitro groups on the phenyl ring, along with the isonicotinonitrile moiety, provides a versatile platform for further functionalization and exploration in various research domains.

Properties

Molecular Formula

C12H6FN3O2

Molecular Weight

243.19 g/mol

IUPAC Name

3-(3-fluoro-4-nitrophenyl)pyridine-4-carbonitrile

InChI

InChI=1S/C12H6FN3O2/c13-11-5-8(1-2-12(11)16(17)18)10-7-15-4-3-9(10)6-14/h1-5,7H

InChI Key

UZGKOOOMEXFZLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CN=C2)C#N)F)[N+](=O)[O-]

Origin of Product

United States

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